Cas no 12223-49-3 (Disperse Red 98)
Disperse Red 98 structure
Product Name:Disperse Red 98
CAS No:12223-49-3
MF:C17H20N4O3
MW:328.365703582764
CID:48841
PubChem ID:112795
Update Time:2025-04-18
Disperse Red 98 Chemical and Physical Properties
Names and Identifiers
-
- Disperse Red 98
- 2-(3-Methyl-4-((4-nitrophenyl)azo)phenyl)ethylamino)ethanol
- 2-(ethyl{3-methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethanol
- Red 98
- Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
- 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
- 2'-Methyl-4-nitro-4'-(N-ethyl-N-(2-hydroxyethyl)amino)azobenzene
- Ethanol, 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-
- Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
- 2-(Ethyl(3-methyl-4-((4-nitrophenyl)azo)phenyl)amino)ethanol
- 61994-66-9
- 2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
- EINECS 263-363-6
- 12223-49-3
- NS00055798
- DTXSID90886471
- Ethanol, 2-(ethyl(3-methyl-4-((4-nitrophenyl)azo)phenyl)amino)-
-
- Inchi: 1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3/b19-18+
- InChI Key: VIPATEVXXXQLLF-VHEBQXMUSA-N
- SMILES: OCCN(CC)C1C=CC(=C(C)C=1)/N=N/C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 328.154
- Monoisotopic Mass: 328.154
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 94A^2
Experimental Properties
- Density: 1.21g/cm3
- Boiling Point: 534ºC at 760mmHg
- Flash Point: 276.8ºC
- Refractive Index: 1.596
- PSA: 94.01000
- LogP: 4.66040
Disperse Red 98 Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
12223-49-3 (Disperse Red 98) Related Products
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
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